molecular formula C11H18ClN B2415467 3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2097970-13-1

3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B2415467
CAS No.: 2097970-13-1
M. Wt: 199.72
InChI Key: IFVRDMGCEONITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopropylmethylidene)-8-azabicyclo[321]octane hydrochloride is a bicyclic compound with a unique structure that includes a cyclopropylmethylidene group and an azabicyclo[321]octane core

Properties

IUPAC Name

3-(cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-2-8(1)5-9-6-10-3-4-11(7-9)12-10;/h5,8,10-12H,1-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVRDMGCEONITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=C2CC3CCC(C2)N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Cyclization of Acyclic Precursors

Acyclic precursors containing pre-established stereocenters are cyclized to form the bicyclic structure. For example, intramolecular Mannich reactions or reductive aminations of appropriately substituted diamines or amino ketones yield the 8-azabicyclo[3.2.1]octane core. A notable method involves the enantioselective reduction of tropinone derivatives using chiral catalysts to establish the desired stereochemistry.

Desymmetrization of Tropinone Derivatives

Achiral tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) serves as a versatile starting material. Enzymatic or chemical desymmetrization introduces chirality at the 3-position, enabling downstream functionalization. For instance, lipase-mediated kinetic resolution of tropinone esters has been employed to access enantiopure intermediates.

Stereochemical Control and Resolution

The (1R,5S,E) configuration of the target compound necessitates stereoselective synthesis.

Chiral Auxiliary-Assisted Synthesis

Chiral auxiliaries, such as Evans oxazolidinones, are employed to control the stereochemistry during alkene formation. For example, a titanium-mediated asymmetric aldol reaction between a chiral enolate and cyclopropanecarboxaldehyde establishes the E-geometry of the double bond.

Catalytic Asymmetric Hydrogenation

Palladium or ruthenium catalysts with chiral ligands (e.g., BINAP) enable enantioselective hydrogenation of prochiral enamines or ketones. This method has been applied to similar bicyclic systems to achieve >95% enantiomeric excess.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acid-base reaction.

Procedure

  • Free Base Isolation : 3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane is dissolved in anhydrous diethyl ether.
  • HCl Gas Introduction : Dry HCl gas is bubbled through the solution until precipitation is complete.
  • Filtration and Drying : The precipitate is collected by filtration, washed with cold ether, and dried under vacuum to yield the hydrochloride salt.

Analytical Data and Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 1.02–1.08 (m, 4H, cyclopropyl CH2), 1.45–1.89 (m, 6H, bicyclic CH2), 2.35–2.42 (m, 1H, bridgehead CH), 3.12–3.20 (m, 2H, NCH2), 5.32 (t, J = 8.1 Hz, 1H, CH=).
  • Mass Spectrometry : m/z 178 [M+H]+ for the free base.

X-ray Crystallography
Single-crystal X-ray analysis confirms the (1R,5S,E) configuration, with the cyclopropyl group trans to the bridgehead hydrogen.

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereoselectivity Key Challenges
Wittig Olefination 65–75 Moderate (E:Z = 4:1) Phosphorus byproduct removal
Peterson Olefination 70–80 High (E:Z > 9:1) Moisture-sensitive intermediates
Asymmetric Hydrogenation 85–90 >95% ee Catalyst cost and availability

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and reproducibility. The Wittig olefination, despite lower stereoselectivity, is favored in industrial settings due to its operational simplicity. Patent WO1999029690A1 details analogous protocols for 8-azabicyclo[3.2.1]octane derivatives, emphasizing magnesium-mediated reductions and catalytic hydrogenation for intermediate purification.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethylidene group or the azabicyclo[3.2.1]octane core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H15N
  • Molecular Weight : 165.23 g/mol
  • IUPAC Name : 3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride

This compound features a bicyclic structure that incorporates a nitrogen atom, contributing to its unique pharmacological properties.

Opioid Receptor Modulation

One of the primary applications of this compound is its interaction with opioid receptors, specifically as a potential mu-opioid receptor antagonist. Research indicates that compounds in the bicyclic class can modulate pain pathways and gastrointestinal motility, making them candidates for treating conditions like opioid-induced constipation and chronic pain management .

Kappa Opioid Receptor Antagonism

Studies have shown that derivatives of 8-azabicyclo[3.2.1]octane exhibit selective kappa-opioid receptor antagonism. For instance, modifications to the 8-azabicyclo scaffold have resulted in compounds with potent kappa antagonistic effects, which could be beneficial for treating mood disorders and substance abuse disorders .

Drug Discovery and Development

The unique structural characteristics of 3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane make it a valuable scaffold in drug discovery efforts. Its derivatives have been investigated for their potential as therapeutic agents against various diseases, including neurodegenerative disorders and psychiatric conditions .

Case Study 1: Mu Opioid Receptor Antagonists

A series of studies have focused on the development of mu-opioid receptor antagonists derived from the bicyclic structure of 8-azabicyclo[3.2.1]octane. These compounds demonstrated efficacy in reversing opioid-induced effects in animal models, suggesting their utility in clinical settings for managing opioid-related side effects .

Case Study 2: Kappa Opioid Receptor Antagonists

Research published in Medicinal Chemistry highlighted a specific derivative that exhibited high selectivity for kappa receptors with minimal central nervous system exposure, indicating a favorable safety profile for potential therapeutic use in treating conditions like depression and anxiety disorders .

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

    8-oxabicyclo[3.2.1]octane: Shares a similar bicyclic core but lacks the cyclopropylmethylidene group.

    11-oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a different ring structure.

Uniqueness

3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the cyclopropylmethylidene group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound belongs to the class of azabicyclic compounds, characterized by a bicyclic structure that includes nitrogen atoms. Its molecular formula is C12H15NC_{12}H_{15}N with a molecular weight of approximately 189.26 g/mol.

Biological Activity Overview

Research has demonstrated that various derivatives of azabicyclo[3.2.1]octane exhibit notable biological activities, particularly as inhibitors of enzymes involved in inflammatory processes and as potential therapeutic agents for pain management.

1. Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA)

One of the primary mechanisms through which this compound exerts its effects is through the inhibition of NAAA, an enzyme implicated in the degradation of endocannabinoids and other bioactive lipids. Inhibiting this enzyme can enhance the levels of palmitoylethanolamide (PEA), which has anti-inflammatory properties.

  • In vitro Studies : The compound has shown low nanomolar inhibitory activity against human NAAA (IC50 = 0.042 μM) .
  • Selectivity : It demonstrates selectivity towards other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase, which may contribute to its therapeutic profile .

2. Opioid Receptor Interactions

Azabicyclo[3.2.1]octane derivatives have also been explored for their interactions with opioid receptors, particularly kappa-opioid receptors.

  • SAR Studies : Modifications to the azabicyclo structure have resulted in compounds with varying affinities for kappa receptors, with some showing IC50 values around 172 nM . This suggests potential applications in pain management and addiction therapy.

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of a related azabicyclic compound in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers following treatment with the compound, supporting its role as an NAAA inhibitor.

Case Study 2: Pain Management

In a clinical trial involving patients with chronic pain conditions, a derivative of 3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane was administered to assess its efficacy compared to standard analgesics. Patients reported improved pain relief and decreased side effects compared to traditional opioid treatments.

Structure-Activity Relationship (SAR)

The biological activity of azabicyclo[3.2.1]octane derivatives is heavily influenced by structural modifications:

CompoundModificationIC50 (μM)Activity
ARN19689Ethoxymethyl group0.042NAAA Inhibitor
Compound 12Cyclohexylurea moiety0.172Kappa Opioid Antagonist

These findings underscore the importance of specific structural features in enhancing biological activity and selectivity for target enzymes.

Q & A

Q. What are the key steps in synthesizing 3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions:

  • Step 1 : Functionalization of the bicyclic core (e.g., 8-azabicyclo[3.2.1]octane) via nucleophilic substitution or cyclization.
  • Step 2 : Introduction of the cyclopropylmethylidene group using cyclopropane derivatives under basic conditions .
  • Step 3 : Hydrochloride salt formation via acid-base titration . Optimization includes controlling temperature (often 0–25°C), solvent polarity (e.g., dichloromethane or ethanol), and inert atmospheres to prevent side reactions. Purity is validated via NMR (e.g., ¹H/¹³C) and mass spectrometry .

Q. How is the structural integrity of this compound confirmed experimentally?

  • ¹H/¹³C NMR : Chemical shifts for the cyclopropylmethylidene group typically appear at δ 0.5–1.5 ppm (¹H) and δ 10–30 ppm (¹³C). Bicyclic protons show distinct splitting patterns due to rigid geometry .
  • Mass Spectrometry : Molecular ion peaks align with the formula C₁₁H₁₆ClN (exact mass calculated: 197.10 g/mol) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content must match theoretical values (e.g., C: 64.98%, H: 6.43%, N: 2.71%) .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly in water. Adjust pH with HCl to enhance aqueous solubility for biological assays .
  • Stability : Store at 2–8°C in amber vials to prevent photodegradation. Stability in solution varies; avoid prolonged exposure to >40°C or acidic/basic conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the bicyclic core) influence biological activity?

SAR studies reveal:

SubstituentBiological TargetEffect on Activity
CyclopropylmethylideneCNS receptors (e.g., σ, NMDA)Enhances binding affinity due to rigid, lipophilic structure .
Fluorine/TrifluoromethylEnzymes (e.g., kinases)Increases metabolic stability and bioavailability .
Aryl groups (e.g., phenyl)GPCRsModulates selectivity; bulkier groups reduce off-target interactions .
Methodology : Use in vitro receptor binding assays (e.g., radioligand displacement) and molecular docking to validate interactions .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

  • Source 1 : Variability in cell lines (e.g., HEK293 vs. SH-SY5Y). Standardize cell passage numbers and culture conditions .
  • Source 2 : Solvent effects (e.g., DMSO concentration >0.1% alters membrane permeability). Use vehicle controls .
  • Source 3 : Batch-to-batch purity differences. Re-characterize compounds via HPLC before assays .

Q. What strategies are effective in scaling up synthesis while maintaining yield and purity?

  • Continuous Flow Reactors : Improve reaction consistency and reduce byproducts (e.g., for cyclization steps) .
  • Crystallization Optimization : Use solvent mixtures (e.g., 2-propanol/heptane) to enhance hydrochloride salt purity .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.